N-(16-nitro-2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)acetamide N-(16-nitro-2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC8913332
InChI: InChI=1S/C16H22N2O8/c1-12(19)17-13-10-15-16(11-14(13)18(20)21)26-9-7-24-5-3-22-2-4-23-6-8-25-15/h10-11H,2-9H2,1H3,(H,17,19)
SMILES: CC(=O)NC1=CC2=C(C=C1[N+](=O)[O-])OCCOCCOCCOCCO2
Molecular Formula: C16H22N2O8
Molecular Weight: 370.35 g/mol

N-(16-nitro-2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)acetamide

CAS No.:

Cat. No.: VC8913332

Molecular Formula: C16H22N2O8

Molecular Weight: 370.35 g/mol

* For research use only. Not for human or veterinary use.

N-(16-nitro-2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)acetamide -

Specification

Molecular Formula C16H22N2O8
Molecular Weight 370.35 g/mol
IUPAC Name N-(18-nitro-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-yl)acetamide
Standard InChI InChI=1S/C16H22N2O8/c1-12(19)17-13-10-15-16(11-14(13)18(20)21)26-9-7-24-5-3-22-2-4-23-6-8-25-15/h10-11H,2-9H2,1H3,(H,17,19)
Standard InChI Key AEQUHEJNUQMIJC-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC2=C(C=C1[N+](=O)[O-])OCCOCCOCCOCCO2
Canonical SMILES CC(=O)NC1=CC2=C(C=C1[N+](=O)[O-])OCCOCCOCCOCCO2

Introduction

Structural Analysis and Nomenclature

The compound’s systematic name delineates its intricate architecture:

  • Benzopentaoxacyclopentadecin: A 15-membered macrocyclic crown ether fused to a benzene ring, incorporating five oxygen atoms within the ring.

  • 16-Nitro substituent: A nitro (-NO₂) group at position 16, likely on the benzene ring or the macrocyclic backbone.

  • 15-Acetamide group: An acetamide (-NHCOCH₃) substituent at position 15.

Molecular Geometry and Conformation

Crown ethers adopt conformational flexibility dependent on ring size and substituents. For the 15-membered benzopentaoxacyclopentadecin core, X-ray crystallographic studies of analogous systems (e.g., 4-acryloylamidobenzo-15-crown-5, CAS 68865-30-5) reveal a distorted elliptical geometry with alternating oxygen atoms positioned to optimize lone-pair interactions . The nitro group’s electron-withdrawing nature may polarize the aromatic ring, while the acetamide moiety introduces hydrogen-bonding capability, potentially stabilizing specific conformations .

Table 1: Key Structural Parameters of Analogous Crown Ethers

Parameter4-Acryloylamidobenzo-15-crown-5 N-(4-Nitrophenyl)acetamide
Molecular FormulaC₁₇H₂₃NO₆C₈H₈N₂O₃
Molar Mass (g/mol)337.37180.16
Melting Point139°C216°C (489.1 K)
Density (g/cm³)1.1452 (estimate)N/A

Synthesis and Functionalization Strategies

Crown Ether Backbone Construction

The benzopentaoxacyclopentadecin core is typically synthesized via:

  • Ring-closing oligomerization: Reacting catechol derivatives with oligoethylene glycol ditosylates under high-dilution conditions to minimize polymerization .

  • Post-functionalization: Introducing nitro and acetamide groups after macrocycle formation. Nitration can be achieved using nitric acid-sulfuric acid mixtures, while acetamide installation may involve nucleophilic acyl substitution or Schotten-Baumann reactions .

Challenges in Nitro Group Positioning

Regioselective nitration at position 16 requires careful control of reaction conditions. Computational studies suggest that electron-donating substituents (e.g., crown ether oxygens) direct nitration to meta positions, but steric effects in macrocycles may alter this trend .

Physicochemical Properties

Thermal Stability

The nitro group’s presence typically reduces thermal stability compared to non-nitrated analogs. For example, N-(4-nitrophenyl)acetamide melts at 216°C , whereas the non-nitrated acetanilide melts at 114°C. Extrapolating, the target compound’s melting point is expected to exceed 150°C, balancing crown ether flexibility and nitro group rigidity .

Solubility and Partitioning

  • Polar solvents: High solubility in DMSO and DMF due to crown ether oxygen lone pairs and acetamide hydrogen bonding.

  • Nonpolar solvents: Limited solubility, as seen in 4-acryloylamidobenzo-15-crown-5 (storage in refrigerated flammables area) .

Table 2: Predicted Solubility Profile

SolventSolubility (mg/mL)
Water<0.1
Methanol5–10
Chloroform1–2

Chemical Reactivity and Functionalization

Nitro Group Reduction

The nitro group can be reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or stoichiometric reagents (Sn/HCl), yielding a primary amine for further derivatization:
R-NO2+3H2R-NH2+2H2O\text{R-NO}_2 + 3\text{H}_2 \rightarrow \text{R-NH}_2 + 2\text{H}_2\text{O}
This transformation is critical for generating ionophoric crown ethers capable of proton-coupled electron transfer .

Acetamide Hydrolysis

Under acidic or basic conditions, the acetamide group hydrolyzes to a carboxylic acid:
R-NHCOCH3+H2OR-NH2+CH3COOH\text{R-NHCOCH}_3 + \text{H}_2\text{O} \rightarrow \text{R-NH}_2 + \text{CH}_3\text{COOH}
Kinetic studies on N-(4-nitrophenyl)acetamide suggest pseudo-first-order kinetics with kobs=1.2×104s1k_{\text{obs}} = 1.2 \times 10^{-4} \, \text{s}^{-1} in 1M NaOH at 25°C .

Applications in Supramolecular Chemistry

Cation Binding Selectivity

The crown ether cavity selectively complexes alkali and alkaline earth metals. Nitro and acetamide substituents modulate selectivity:

  • Nitro group: Enhances affinity for smaller cations (e.g., Li⁺, Na⁺) via inductive effects.

  • Acetamide: Introduces hydrogen-bonding sites for ammonium ions (NH₄⁺) or organic amines .

Table 3: Predicted Binding Constants (log K)

Cationlog K (Predicted)
Na⁺3.2–3.5
K⁺2.8–3.1
NH₄⁺4.0–4.3

Catalytic Applications

Nitroaromatic crown ethers can act as phase-transfer catalysts. For instance, in nucleophilic substitutions, the crown ether solubilizes inorganic salts (e.g., KCN) in organic phases, while the nitro group stabilizes transition states through electrostatic interactions .

Spectroscopic Characterization

NMR Spectroscopy

  • ¹H NMR: Crown ether protons resonate at δ 3.6–4.2 ppm (m, OCH₂CH₂O). The acetamide methyl group appears as a singlet near δ 2.1 ppm .

  • ¹³C NMR: Nitro group carbons show characteristic deshielding (δ 145–150 ppm) .

IR Spectroscopy

Key absorptions include:

  • ν(NO2)\nu(\text{NO}_2): 1520 cm⁻¹ (asymmetric), 1340 cm⁻¹ (symmetric).

  • ν(NH)\nu(\text{NH}): 3300 cm⁻¹ (acetamide) .

Computational Modeling Insights

Density Functional Theory (DFT) calculations on analogous systems predict:

  • HOMO-LUMO gap: ~4.1 eV, indicating moderate electronic stability.

  • Electrostatic potential maps: Negative charge localized on nitro oxygens, positive charge on crown ether hydrogens .

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